molecular formula C14H19ClF3N3O2 B14922235 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide

Cat. No.: B14922235
M. Wt: 353.77 g/mol
InChI Key: LYVPLSODIGTFOA-UHFFFAOYSA-N
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Description

2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. The final step involves the coupling of the pyrazole derivative with the tetrahydrofuran moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The pyrazole ring can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects .

Properties

Molecular Formula

C14H19ClF3N3O2

Molecular Weight

353.77 g/mol

IUPAC Name

2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[1-(oxolan-2-yl)ethyl]propanamide

InChI

InChI=1S/C14H19ClF3N3O2/c1-7(10-5-4-6-23-10)19-13(22)9(3)21-8(2)11(15)12(20-21)14(16,17)18/h7,9-10H,4-6H2,1-3H3,(H,19,22)

InChI Key

LYVPLSODIGTFOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NC(C)C2CCCO2)C(F)(F)F)Cl

Origin of Product

United States

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